3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C14H13Cl2NO4 and a molecular weight of 330.16 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 4 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically using ethyl chloroformate and a base such as triethylamine.
Propanoic Acid Introduction: Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative, such as a propanoic acid chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact mechanism can vary based on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-acetic acid
- 4,6-dichloro-2-(methoxycarbonyl)-1H-indole-3-propanoic acid
- 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-butyric acid
Uniqueness
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group and the propanoic acid moiety, along with the chlorinated indole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZROKNETVXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.